molecular formula C13H16N2 B14136243 2-Amino-3,8-diethylquinoline CAS No. 948292-00-0

2-Amino-3,8-diethylquinoline

Cat. No.: B14136243
CAS No.: 948292-00-0
M. Wt: 200.28 g/mol
InChI Key: WKCOWLLZBGOAKT-UHFFFAOYSA-N
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Properties

CAS No.

948292-00-0

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3,8-diethylquinolin-2-amine

InChI

InChI=1S/C13H16N2/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11/h5-8H,3-4H2,1-2H3,(H2,14,15)

InChI Key

WKCOWLLZBGOAKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Amino-3,8-diethylquinoline, can be achieved through several classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis uses glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols using microwave or ultraviolet irradiation are some of the advanced methods used . These methods aim to produce quinoline derivatives efficiently while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,8-diethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, hydrogenated quinolines, and quinoline derivatives with different functional groups .

Scientific Research Applications

Biological Activity

2-Amino-3,8-diethylquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Its unique structure, characterized by an amino group and diethyl substitutions at the 3 and 8 positions of the quinoline ring, contributes to its diverse biological activities. This article reviews the biological activity of 2-amino-3,8-diethylquinoline, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action.

Basic Information

PropertyDetails
CAS Number 948292-00-0
Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 3,8-Diethylquinolin-2-amine
InChI Key WKCOWLLZBGOAKT-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 2-amino-3,8-diethylquinoline can be achieved through various classical methods, including:

  • Skraup synthesis
  • Doebner-Miller synthesis
  • Friedländer synthesis

These methods typically involve multi-step organic reactions that introduce the amino and ethyl groups to the quinoline structure.

Antimicrobial Properties

Research indicates that 2-amino-3,8-diethylquinoline exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungal species. The compound's mechanism appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication in bacteria.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Its potential effectiveness against specific viral infections is under investigation, with early results indicating inhibition of viral replication pathways.

Anticancer Activity

The anticancer potential of 2-amino-3,8-diethylquinoline has been a focal point of research. It has shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to form DNA adducts may play a role in its anticancer activity by interfering with DNA repair mechanisms .

Case Studies

  • Study on Cancer Cell Lines : In a study involving various cancer cell lines, 2-amino-3,8-diethylquinoline demonstrated cytotoxic effects with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.
  • Mechanistic Insights : Further investigations revealed that the compound induces oxidative stress in cancer cells, leading to enhanced apoptosis through mitochondrial pathways.

Comparative Analysis with Related Compounds

The biological activity of 2-amino-3,8-diethylquinoline can be compared with other quinoline derivatives:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-methylquinolineMethyl group at position 3Antimicrobial and mutagenic
2-Amino-4-methylquinolineMethyl group at position 4Known for distinct mutagenic properties
2-Amino-3,4-dimethylimidazo(4,5-f)quinolineImidazoquinoline structureSignificant carcinogenic potential
2-Amino-3,8-diethylquinoline Diethyl substitution at positions 3 and 8Exhibits unique pharmacological properties

The biological activity of 2-amino-3,8-diethylquinoline is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA replication in bacteria.
  • DNA Interaction : It forms stable adducts with DNA that can disrupt replication and transcription processes.
  • Oxidative Stress Induction : The compound triggers oxidative stress pathways leading to apoptosis in cancer cells.

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